molecular formula C12H17N3O4 B11052710 2-Hydroxy-N'-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide

2-Hydroxy-N'-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide

Cat. No.: B11052710
M. Wt: 267.28 g/mol
InChI Key: ITMPLXXSWCDKGU-UHFFFAOYSA-N
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Description

2-Hydroxy-N’-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups, an amino group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N’-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide typically involves the reaction of 2-hydroxybenzoic acid hydrazide with 3-(2-hydroxyethylamino)propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Hydroxy-N’-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-Hydroxy-N-(2-hydroxyethyl)benzamide
  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • 3-[N-N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulphonic acid

Comparison: Compared to these similar compounds, 2-Hydroxy-N’-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide is unique due to the presence of both a benzohydrazide moiety and a 3-(2-hydroxyethylamino)propanoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-hydroxy-N'-[3-(2-hydroxyethylamino)propanoyl]benzohydrazide

InChI

InChI=1S/C12H17N3O4/c16-8-7-13-6-5-11(18)14-15-12(19)9-3-1-2-4-10(9)17/h1-4,13,16-17H,5-8H2,(H,14,18)(H,15,19)

InChI Key

ITMPLXXSWCDKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCNCCO)O

Origin of Product

United States

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